molecular formula C18H13Br2NO2 B11609779 2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B11609779
M. Wt: 435.1 g/mol
InChI Key: QLNTUIJDNFHSCB-FNORWQNLSA-N
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Description

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 3,5-dibromo-4-methoxyphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

    Formylation: The brominated product is then subjected to a formylation reaction to introduce a formyl group at the para position relative to the methoxy group.

    Condensation: The formylated product undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.

    Substitution: The bromine atoms in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription.

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases, thereby exerting its anticancer effects.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(3,5-dichloro-4-methoxyphenyl)ethenyl]quinolin-8-ol: Similar structure but with chlorine atoms instead of bromine.

    2-[(E)-2-(3,5-dimethyl-4-methoxyphenyl)ethenyl]quinolin-8-ol: Similar structure but with methyl groups instead of bromine.

Uniqueness

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to the presence of bromine atoms, which can enhance its biological activity and reactivity compared to its chloro or methyl analogs. The bromine atoms can also participate in halogen bonding, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C18H13Br2NO2

Molecular Weight

435.1 g/mol

IUPAC Name

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H13Br2NO2/c1-23-18-14(19)9-11(10-15(18)20)5-7-13-8-6-12-3-2-4-16(22)17(12)21-13/h2-10,22H,1H3/b7-5+

InChI Key

QLNTUIJDNFHSCB-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=CC2=NC3=C(C=CC=C3O)C=C2)Br

Origin of Product

United States

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